N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is a structurally complex organic compound featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 2-methylphenoxybutanamide moiety at the 2-position. Its molecular formula is C₂₃H₂₀BrN₃O₃S, with a molecular weight of 514.4 g/mol .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-14-5-2-3-6-18(14)25-12-4-7-19(24)23-20-22-17(13-26-20)15-8-10-16(21)11-9-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMCJSRBMVWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Attachment of the Butanamide Chain: The thiazole derivative is then reacted with 4-(2-methylphenoxy)butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group in the butanamide chain to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide exerts its effects involves interaction with specific molecular targets:
Antimicrobial Activity: It may inhibit the biosynthesis of bacterial lipids or interfere with other critical pathways in microbial cells.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with cellular receptors and signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Bromophenyl Groups
Table 1: Structural and Functional Comparisons
Key Insights:
- Butanamide vs. Acetamide Chains : The longer butanamide chain in the target compound improves membrane permeability compared to shorter acetamide derivatives .
- Bromophenyl vs. Bromothiophene : Bromophenyl groups enhance aromatic interactions in enzyme binding pockets, whereas bromothiophene derivatives may favor charge-transfer interactions .
Functional Group Analogues
Table 2: Functional Group Impact on Activity
| Compound Class | Example Compound | Functional Group Variation | Observed Effect |
|---|---|---|---|
| Phenoxy-Substituted Thiazoles | N-[4-(2-Methylphenoxy)Butanamide Derivatives | Phenoxy group at position 2 | Increased metabolic stability compared to non-phenoxy analogues |
| Sulfonamide Derivatives | 4-(Dipropylsulfamoyl)-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide | Sulfonamide instead of butanamide | Higher binding affinity to carbonic anhydrase but reduced selectivity |
| Morpholine-Containing Analogues | N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-4-[(2-Morpholin-4-yl-2-Oxoethyl)Amino]Benzamide | Morpholine ring enhances hydrogen bonding | Improved acetylcholinesterase inhibition |
Key Insights:
- Phenoxy Groups: Improve solubility and reduce aggregation in aqueous environments, critical for in vivo applications .
- Sulfonamides : While enhancing target binding, they may introduce off-target interactions due to their broad reactivity .
Antimicrobial and Anticancer Potential
- Antimicrobial Activity : The target compound’s thiazole and bromophenyl groups disrupt bacterial cell wall synthesis, showing MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Compared to N-(4-(4-Bromophenyl)-1,3-Thiazol-2-yl)-4-Methoxybenzamide (IC₅₀ = 12 µM against MCF-7), the target compound’s flexible butanamide chain may reduce potency (IC₅₀ > 20 µM) but improve bioavailability .
Unique Advantages
- Metabolic Stability: The 2-methylphenoxy group reduces cytochrome P450-mediated degradation, extending half-life in preclinical models .
- Synergistic Effects : Combining bromophenyl and thiazole moieties enhances DNA intercalation, a mechanism absent in simpler analogues like 4-(4-Bromophenyl)-Thiazol-2-Amine .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide is a synthetic compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, as well as relevant case studies and research findings.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C23H19BrN2S |
| Molecular Weight | 435.4 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of compounds derived from 4-(4-bromophenyl)-thiazol-2-amine were evaluated for their in vitro antimicrobial activity. Compounds p2, p3, p4, and p6 demonstrated promising results comparable to standard antibiotics such as norfloxacin and fluconazole .
The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways that disrupt microbial growth.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies on the MCF7 human breast adenocarcinoma cell line indicated that certain derivatives exhibited significant cytotoxic effects. Specifically, compound p2 was noted for its high activity against cancer cells, showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression. Compounds demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting strong potential for further development as anticancer agents .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study synthesized various thiazole derivatives, including this compound. The derivatives were subjected to antimicrobial testing against a range of bacterial strains and fungi. Results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some showing antifungal properties as well .
Case Study 2: Anticancer Screening on MCF7 Cells
In another study focused on anticancer activity, researchers treated MCF7 cells with different concentrations of thiazole derivatives. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values calculated for each compound. The most active derivative was identified as having an IC50 similar to that of established anticancer drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
